molecular formula C11H8ClNOS B1268992 (2-Amino-3-thienyl)(4-chlorophenyl)methanone CAS No. 55865-51-5

(2-Amino-3-thienyl)(4-chlorophenyl)methanone

Cat. No.: B1268992
CAS No.: 55865-51-5
M. Wt: 237.71 g/mol
InChI Key: HFLMHMGIVXQGIB-UHFFFAOYSA-N
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Description

(2-Amino-3-thienyl)(4-chlorophenyl)methanone is a compound that features a thiophene ring substituted with an amino group and a phenyl ring substituted with a chlorine atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

(2-Amino-3-thienyl)(4-chlorophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Future Directions

Indole derivatives, which are structurally similar to “(2-Amino-3-thienyl)(4-chlorophenyl)methanone”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities of “this compound” and its potential applications in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-thienyl)(4-chlorophenyl)methanone typically involves the condensation of 2-amino-3-thiophenecarboxaldehyde with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitro or imino derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Nitro or imino derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-Amino-3-thienyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
  • (2-Amino-3-thienyl)(4-methoxyphenyl)methanone
  • (2-Amino-3-thienyl)(4-bromophenyl)methanone

Comparison: (2-Amino-3-thienyl)(4-chlorophenyl)methanone is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct properties and applications.

Properties

IUPAC Name

(2-aminothiophen-3-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMHMGIVXQGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349599
Record name (2-amino-3-thienyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55865-51-5
Record name (2-amino-3-thienyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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